

# 2-Chloro-3-dimethoxymethylpyrazine material safety data sheet (MSDS)

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## Compound of Interest

Compound Name: 2-Chloro-3-dimethoxymethylpyrazine  
CAS No.: 1363381-88-7  
Cat. No.: B1404965

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## Technical Monograph: 2-Chloro-3-dimethoxymethylpyrazine

### Advanced Handling, Safety, and Synthetic Utility Guide

CIN

O

| M.W.: 188.61 g/mol [1][2]

## Part 1: Executive Technical Summary

**2-Chloro-3-dimethoxymethylpyrazine** is a bifunctional electrophile designed for "masked" reactivity. It features a reactive chlorine atom adjacent to a protected aldehyde (dimethyl acetal). In drug discovery, this compound serves as a critical intermediate for synthesizing fused nitrogen heterocycles.

Why this molecule matters:

- **Orthogonal Reactivity:** The acetal group protects the sensitive aldehyde functionality, allowing researchers to perform nucleophilic aromatic substitution ( ) on the chlorine atom without triggering premature condensation or polymerization.
- **Scaffold Diversity:** It is a direct precursor to 2-amino-3-pyrazinecarboxaldehydes, which are the foundational precursors for pteridines (e.g., folate antagonists) and quinoxalines (e.g., kinase inhibitors).

## Part 2: Chemical Identity & Physical Properties[3][4]

Property	Specification
IUPAC Name	2-Chloro-3-(dimethoxymethyl)pyrazine
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	~240–250 °C (Predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Stability	Moisture sensitive (Acetal hydrolysis); Acid sensitive
Storage	Inert atmosphere ( or Ar); 2–8 °C; Desiccated

## Part 3: Hazard Identification & Safety Logic (MSDS Core)

This section interprets the Global Harmonized System (GHS) data through the lens of a working chemist.

### GHS Classification

- **Skin Corrosion/Irritation:** Category 2 (H315)

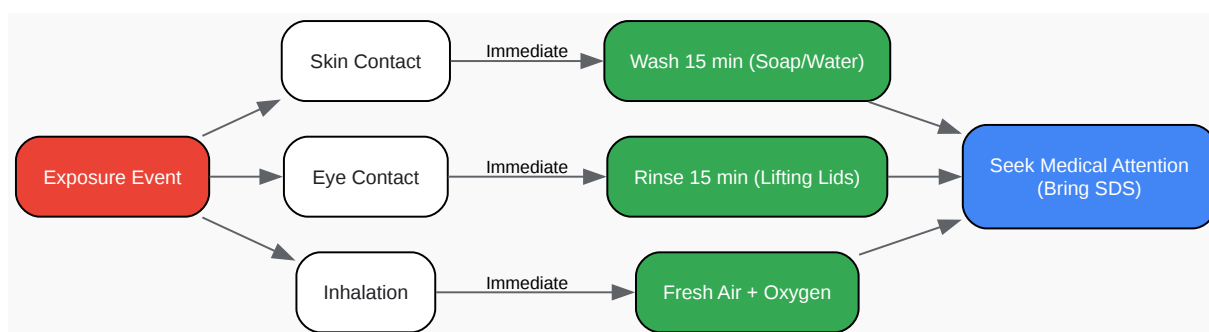
- Serious Eye Damage/Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

## Expert Safety Protocol

The Hidden Hazard: While the H-codes indicate standard irritation, the chemical nature of this compound presents a specific risk: Acid-Catalyzed Hydrolysis. Upon contact with stomach acid or acidic waste streams, the acetal hydrolyzes to release methanol and the reactive aldehyde, potentially increasing toxicity and flammability.

## Self-Validating Handling System

- Quench Logic: Never dispose of excess material directly into acidic waste. Quench with a dilute basic solution (e.g., ) first to maintain the stable acetal form before disposal.
- Vapor Control: The acetal methoxy groups can generate methanol vapor if degraded. Work strictly within a fume hood.
- PPE Layering: Nitrile gloves (0.11 mm) are sufficient for splash protection. Double-gloving is recommended during the deprotection step (acid addition).



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Figure 1: Immediate Response Protocol for Halogenated Pyrazine Exposure.

## Part 4: Synthetic Utility & Reaction Engineering

This compound is utilized primarily to synthesize 2-substituted-3-formylpyrazines. The acetal acts as a "time-capsule," preserving the aldehyde until the chlorine displacement is complete.

### Core Workflow: The "Protect-Displace-Cyclize" Strategy

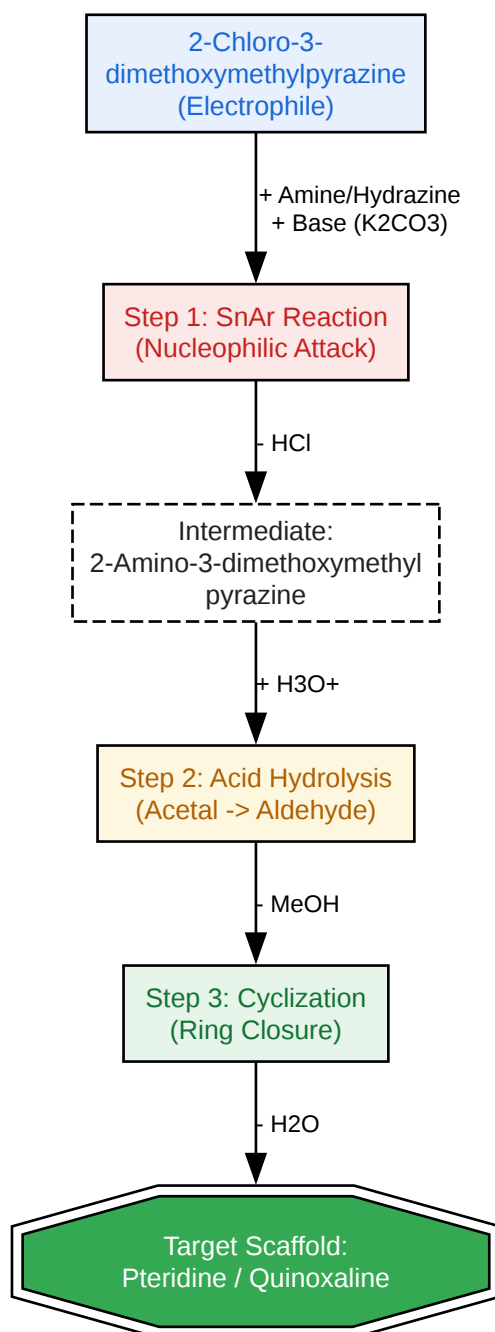
- Step 1: Nucleophilic Aromatic Substitution (  
  
)
  - Reagent: Primary amine, hydrazine, or alkoxide.
  - Conditions: Mild base (  
  
or  
  
), Aprotic solvent (DMF or THF).
  - Mechanism: The electron-deficient pyrazine ring facilitates the displacement of the chlorine atom. The acetal remains inert.
- Step 2: Deprotection (Acetal Hydrolysis)
  - Reagent: Dilute aqueous HCl or TFA.
  - Outcome: The dimethoxymethyl group converts to a formyl group (-CHO).
- Step 3: Cyclocondensation (Ring Fusion)
  - Mechanism: The newly liberated aldehyde reacts with the adjacent nucleophile (installed in Step 1) to close a new ring.

### Experimental Protocol: Synthesis of a Pteridine Scaffold

Note: This is a generalized protocol derived from pyrazine chemistry principles.

- Charge: Dissolve 1.0 eq of **2-Chloro-3-dimethoxymethylpyrazine** in dry THF.
- Addition: Add 1.1 eq of an amidine or guanidine derivative and 2.0 eq of

- Reaction: Heat to 60 °C under Argon for 4–6 hours. Monitor by TLC (The chlorine displacement is the rate-determining step).
- Workup: Filter inorganic salts. Concentrate filtrate.
- Cyclization: Redissolve residue in Ethanol/1N HCl (10:1). Reflux for 1 hour. The acid deprotects the acetal, triggering immediate condensation to the fused bicyclic product.



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Figure 2: The "Protect-Displace-Cyclize" chemical workflow using **2-Chloro-3-dimethoxymethylpyrazine**.

## Part 5: Storage & Stability Assurance

To maintain the integrity of the acetal functionality, strict adherence to storage protocols is required.

- **Moisture Control:** The compound is hygroscopic. Store under an inert atmosphere (Nitrogen or Argon).
- **Acid Avoidance:** Even trace acidity on glassware can initiate degradation. Ensure all spatulas and flasks are base-washed or neutral.
- **Re-test Interval:** 12 months. Verify purity via
  - NMR (Check for the disappearance of the acetal singlet at ~5.5 ppm and appearance of aldehyde peak at ~10.0 ppm).

## References

- PubChem Compound Summary. (2025). 2-Chloro-3-(dimethoxymethyl)pyrazine (CID 1363381-88-7).<sup>[1][2][3]</sup> National Center for Biotechnology Information. [Link](#)
- Combi-Blocks. (2024). Product Catalog: **2-Chloro-3-dimethoxymethylpyrazine**.<sup>[2][3][4]</sup>[Link](#)
- Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier. (Foundational text on Pyrazine reactivity and displacements).
- World Health Organization (WHO). (2021). GHS Classification Standards for Halogenated Heterocycles.[Link](#)

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## Sources

- [1. 1363381-88-7|2-Chloro-3-dimethoxymethylpyrazine|BLD Pharm \[bldpharm.com\]](#)
- [2. aablocks.com \[aablocks.com\]](#)
- [3. Combi-Blocks \[combi-blocks.com\]](#)
- [4. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents \[patents.google.com\]](#)
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